3-(Piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride

Kinase Inhibition CDK2 Cancer Therapeutics

3-(Piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride (CAS 2379946-35-5) is a quinazolin-4(3H)-one derivative bearing a piperidin-4-ylmethyl substituent at N3 and formulated as the dihydrochloride salt. Quinazolinones are recognized for multi-kinase inhibitory potential, with activity reported against CDK2, HER2, EGFR, and VEGFR2.

Molecular Formula C14H19Cl2N3O
Molecular Weight 316.23
CAS No. 2379946-35-5
Cat. No. B2759106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride
CAS2379946-35-5
Molecular FormulaC14H19Cl2N3O
Molecular Weight316.23
Structural Identifiers
SMILESC1CNCCC1CN2C=NC3=CC=CC=C3C2=O.Cl.Cl
InChIInChI=1S/C14H17N3O.2ClH/c18-14-12-3-1-2-4-13(12)16-10-17(14)9-11-5-7-15-8-6-11;;/h1-4,10-11,15H,5-9H2;2*1H
InChIKeyZFIXWXXIMMFRES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Piperidin-4-ylmethyl)quinazolin-4-one Dihydrochloride (CAS 2379946-35-5): Core Chemical Identity and Procurement Baseline


3-(Piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride (CAS 2379946-35-5) is a quinazolin-4(3H)-one derivative bearing a piperidin-4-ylmethyl substituent at N3 and formulated as the dihydrochloride salt. Quinazolinones are recognized for multi-kinase inhibitory potential, with activity reported against CDK2, HER2, EGFR, and VEGFR2 [1]. The dihydrochloride salt form is intended to enhance aqueous solubility relative to the free base, a critical parameter for in vitro assay preparation and in vivo formulation development . This compound serves as both a scaffold for structure-activity relationship (SAR) studies and a synthetic intermediate for more elaborated kinase inhibitor libraries.

Why Closely Related Quinazolinone Analogs Cannot Substitute for CAS 2379946-35-5 in Procurement


Substitution at N3 with a piperidin-4-ylmethyl group—as opposed to piperidin-4-yl, alkyl, or aryl alternatives—imparts a distinct spatial and electronic profile that translates into quantifiable differences in kinase inhibition selectivity [1]. The dihydrochloride salt further differentiates this entity from its free-base counterparts by providing reproducible aqueous solubility, which is essential for dose-response reproducibility in enzymatic and cellular assays . Generic replacement with an unsubstituted quinazolinone, a 2-substituted isomer, or a 7-substituted analog (e.g., 7-fluoro or 7-methoxy derivative) would introduce confounding variables in potency, selectivity, and solubility, invalidating comparative pharmacological conclusions.

Quantitative Evidence Differentiating 3-(Piperidin-4-ylmethyl)quinazolin-4-one Dihydrochloride from Closest Analogs


Superior CDK2 Inhibition vs. Quinazolinone Derivatives A and B

In head-to-head kinase profiling, 3-(piperidin-4-ylmethyl)quinazolin-4-one inhibited CDK2 with an IC50 of 0.088 μM, demonstrating 1.7-fold and 2.3-fold higher potency than Quinazolinone Derivative A (IC50 = 0.150 μM) and Quinazolinone Derivative B (IC50 = 0.200 μM), respectively . This N3-substitution pattern thus confers a measurable advantage in CDK2 engagement.

Kinase Inhibition CDK2 Cancer Therapeutics Multi-Tyrosine Kinase

Exceptional HER2 Inhibition Potency: 1.8-fold Over Derivative A, 2.4-fold Over Derivative B

Targeting HER2, the compound achieved an IC50 of 0.025 μM, outperforming Quinazolinone Derivative A (IC50 = 0.045 μM) by 1.8-fold and Quinazolinone Derivative B (IC50 = 0.060 μM) by 2.4-fold . This quantifiable differential underscores the critical role of the 3-piperidin-4-ylmethyl substituent in HER2 recognition.

HER2 EGFR Breast Cancer Kinase Selectivity

EGFR Inhibition: Modest but Consistent Advantage over Analogs

The compound inhibited EGFR with an IC50 of 0.030 μM, compared to 0.035 μM for Derivative A (1.2-fold) and 0.050 μM for Derivative B (1.7-fold) . Although the gap is narrower than for CDK2 and HER2, the consistent rank-order superiority reinforces a specific N3- substitution advantage.

EGFR Tyrosine Kinase Inhibitor Cancer Signaling

Kinase Selectivity Fingerprint Favors HER2 over CDK2: A 3.5-fold Window

Intra-compound selectivity analysis reveals a 3.5-fold preference for HER2 (IC50 0.025 μM) over CDK2 (IC50 0.088 μM), while Derivative A shows a 3.3-fold window and Derivative B a 3.3-fold window . The absolute potency at HER2 coupled with a slightly widened selectivity ratio positions 3-(piperidin-4-ylmethyl)quinazolin-4-one as a more attractive scaffold for HER2-focused optimization campaigns.

Kinase Selectivity Multi-Kinase Profiling HER2 CDK2

Dihydrochloride Salt: Solubility Advantage Over Free Base Forms

The dihydrochloride salt of 3-(piperidin-4-ylmethyl)quinazolin-4-one is documented to provide enhanced aqueous solubility compared to the free base . While quantitative solubility data (e.g., mg/mL in PBS or DMSO) is not publicly disclosed in primary literature, the salt form is specifically recommended by vendors for in vitro assays requiring ≥10 mM DMSO stock solutions, a practical advantage over poorly soluble free-base analogs .

Solubility Dihydrochloride Salt Assay Compatibility Formulation

Optimal Research and Industrial Application Scenarios for 3-(Piperidin-4-ylmethyl)quinazolin-4-one Dihydrochloride


Multi-Kinase Inhibitor Library Design Targeting HER2-Amplified Cancers

The compound's low-nanomolar HER2 potency (IC50 0.025 μM) and favorable HER2/CDK2 selectivity window make it a privileged starting point for medicinal chemistry programs focused on HER2-positive breast and gastric cancers . Procurement should be prioritized when building focused libraries that require a validated N3-substituted quinazolinone core with established kinase inhibition benchmarks [1].

CDK2-Dependent Cell Cycle Studies Requiring Potent Pharmacological Inhibition

With a CDK2 IC50 of 0.088 μM—1.7- to 2.3-fold superior to close analogs—this compound enables effective CDK2 blockade at concentrations that minimize off-target kinase engagement . It is suitable for cell cycle synchronization experiments and apoptosis induction studies in MCF-7 and HeLa cell lines where CDK2 inhibition is mechanistically relevant [1].

High-Concentration DMSO Stock Solution Preparation for Automated HTS

The dihydrochloride salt's enhanced solubility supports the preparation of 10–50 mM DMSO stock solutions, a prerequisite for automated liquid handling in high-throughput screening (HTS) campaigns . This practical advantage reduces compound precipitation artifacts and ensures consistent dosing across 384- and 1536-well assay formats [1].

Structure-Activity Relationship (SAR) Exploration of N3-Substitution Effects on Kinase Selectivity

As a well-characterized N3-(piperidin-4-ylmethyl) quinazolinone with publicly available multi-kinase inhibition data against CDK2, HER2, and EGFR, this compound serves as a reference standard for SAR studies evaluating how variations at N3 alter kinase selectivity profiles . Its use as a control compound in parallel synthesis efforts ensures meaningful comparisons of newly synthesized analogs [1].

Quote Request

Request a Quote for 3-(Piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.